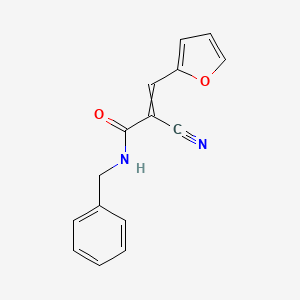

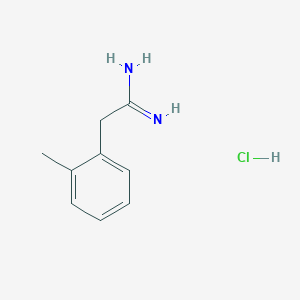

(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide, also known as BFA, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BFA is a synthetic compound that is used in various biological and biochemical studies, including cell biology, immunology, and cancer research.

Applications De Recherche Scientifique

Antiviral Activity

A study identified a structurally similar compound, SBI-0090799, which inhibits Zika virus (ZIKV) replication by blocking the formation of the membranous replication compartment. This discovery underscores the potential of enamide compounds in developing treatments for viral infections like Zika, showcasing the importance of chemical scaffolds in antiviral research (Riva et al., 2021).

Synthetic Chemistry Applications

Enamides, including compounds similar to "(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide," are pivotal in synthetic chemistry for producing geometrically defined enamides with high selectivity. These compounds serve as bioactive pharmacophores in natural products and are increasingly utilized in asymmetric synthesis for incorporating nitrogen functionality. This highlights their versatility and importance in the synthesis of complex molecules (Trost, Cregg, & Quach, 2017).

Material Science

The compound and its derivatives have applications in material science, particularly in the synthesis of functional polymers and polyamides. For instance, N-substituted maleimide adducts of furan, related to the enamide family, are utilized in the reverse Diels-Alder reaction to produce maleimides, which are critical in developing high-performance materials (Narita, Teramoto, & Okawara, 1971).

Photocatalysis

Research on heterojunctions like Cu2O/TiO2 and Bi2O3/TiO2, which absorb a significant portion of visible light, indicates the potential for photocatalytic applications, including water decontamination. Although not directly involving "this compound," this research underscores the broader utility of furan derivatives in environmental applications (Bessekhouad, Robert, & Weber, 2005).

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM coupling reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .

Mode of Action

In the context of sm coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in sm coupling reactions, which are widely used in the synthesis of complex organic molecules .

Result of Action

Given its potential involvement in sm coupling reactions, it could play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .

Action Environment

It’s worth noting that the conditions under which sm coupling reactions occur are exceptionally mild and tolerant to various functional groups .

Propriétés

IUPAC Name |

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHOWOVDVQOHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2939708.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939711.png)

![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)

![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)

![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)

![N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2939722.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)